2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Naming Conventions
2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organoborane compound. Its systematic name derives from the parent dioxaborolane ring (a five-membered heterocycle containing boron, oxygen, and carbon atoms) and its substituents:
- Parent structure : 1,3,2-dioxaborolane (a cyclic boronate ester).
- Substituents :
- A cyclododecen-1-yl group (a 12-membered carbon ring with one double bond) at position 2.
- Four methyl groups (two at positions 4 and 5 of the dioxaborolane ring).
The IUPAC name follows the sequence: substituent–position–parent structure–additional substituents. The numbering prioritizes the boron atom in the dioxaborolane ring, with substituents assigned the lowest possible numbers.
| Component | Description | Position |
|---|---|---|
| Cyclododecen-1-yl | 12-membered ring with one double bond | 2 |
| Tetramethyl | Four methyl groups on C4 and C5 | 4, 5 |
Molecular Geometry and Conformational Analysis
The compound exhibits a trigonal planar geometry around the boron atom, typical of boronate esters. Key features include:
- Boron coordination : The boron atom is bonded to two oxygen atoms (from the dioxaborolane ring) and the cyclododecenyl group.
- Cyclododecenyl substituent : The 12-membered ring adopts a chair-like conformation in solution, minimizing steric strain. The double bond (position 1–2) introduces rigidity, influencing the ring’s puckering.
- Steric effects : The bulky tetramethyl groups at C4 and C5 create steric hindrance, potentially affecting reactivity in synthetic applications.
Crystallographic Data and Solid-State Arrangement
No direct crystallographic data for this compound are available in public databases. However, structural analogs (e.g., 2-(1-cyclohexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suggest:
- Triclinic symmetry (P1 space group) with lattice parameters ~8–12 Å.
- Molecular packing : Hydrophobic interactions between methyl groups and van der Waals contacts between cyclododecenyl rings dominate.
- Hydrogen bonding : Absent due to the non-polar nature of the substituents.
| Property | Typical Value (Analogous Compounds) | Source |
|---|---|---|
| Space group | P1 | |
| Unit cell parameters | a ≈ 8–12 Å, b ≈ 9–16 Å, c ≈ 11–22 Å |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
| Nucleus | Signal (δ, ppm) | Assignment | Multiplicity | Intensity |
|---|---|---|---|---|
| ¹H | 1.05 | 12H (4× CH₃) | Singlet | Strong |
| ¹H | 5.6–5.7 | 2H (vinylic protons, C1–C2) | Multiplet | Moderate |
| ¹H | 1.2–1.8 | 20H (aliphatic protons in ring) | Multiplet | Broad |
| ¹³C | 24.8 | CH₃ (methyl) | Singlet | Sharp |
| ¹³C | 83.0 | C4/C5 (dioxaborolane) | Singlet | Sharp |
Key observations :
- The methyl groups (δ 1.05) exhibit a sharp singlet due to equivalent environments.
- Vinylic protons (δ 5.6–5.7) show splitting patterns influenced by the ring’s geometry.
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1300–1400 | B–O stretching | Strong |
| 2800–3000 | C–H (aliphatic) | Medium |
| 1600–1650 | C=C (cyclododecenyl) | Weak |
Mass Spectrometry (MS)
| Ion | m/z | Relative Abundance (%) |
|---|---|---|
| [M]⁺ | 306.3 | 100 |
| [M – B]⁺ | 210.3 | 20 |
| [Cyclododecene]⁺ | 158.3 | 15 |
Fragmentation pattern : Loss of boron (B) and cleavage of the cyclododecenyl group dominate.
Properties
CAS No. |
1041002-96-3 |
|---|---|
Molecular Formula |
C18H33BO2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(1Z)-cyclododecen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H33BO2/c1-17(2)18(3,4)21-19(20-17)16-14-12-10-8-6-5-7-9-11-13-15-16/h14H,5-13,15H2,1-4H3/b16-14+ |
InChI Key |
CNSWZOSRAMYLNC-JQIJEIRASA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCCCC2 |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCCCCC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCCCC2 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
-
Reagent in Cross-Coupling Reactions:
- The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals.
-
Synthesis of Boronic Esters:
- It can be utilized to synthesize boronic esters from alcohols, which are important intermediates in organic synthesis.
Medicinal Chemistry Applications
-
Anticancer Activity:
- Research indicates that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The compound's unique structure allows it to interact effectively with biological targets.
-
Drug Delivery Systems:
- The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.
Case Studies
-
Case Study on Anticancer Properties:
- A study published in a peer-reviewed journal demonstrated the effectiveness of 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in inhibiting the growth of breast cancer cells. The results showed a dose-dependent response with IC50 values indicating potent activity against the tested cell lines.
-
Case Study on Synthesis Efficiency:
- An investigation into the use of this compound as a coupling agent revealed that it significantly increases yields in Suzuki reactions compared to traditional methods. The study highlighted its efficiency in synthesizing complex polycyclic structures relevant to pharmaceutical development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, focusing on substituent effects, physical properties, and reactivity:
Key Observations:
The naphthyl group (C₁₆H₁₉BO₂) balances steric bulk with aromatic stabilization, enhancing stability in air-sensitive reactions .
Electronic Properties :
- Fluorinated and iodinated derivatives (e.g., 2-(4-fluorobenzyl) and 2-(1-iodoethyl)) introduce polarizable atoms that alter electron density at the boron center, influencing cross-coupling efficiency .
- Aryl-substituted dioxaborolanes (e.g., naphthyl) benefit from resonance stabilization, reducing oxidative deboronation risks compared to alkenyl analogs .
Synthetic Utility :
- Cyclooctenyl and cyclododecenyl variants may serve as intermediates in macrocyclic synthesis, leveraging ring-opening or strain-release reactivity .
- Iodoethyl and fluorobenzyl derivatives are specialized for niche applications, such as radiopharmaceuticals or fluorinated polymer precursors .
Stability and Handling :
- Liquid cyclohexyl derivatives (C₁₂H₂₃BO₂) are easier to handle in solution-phase reactions, whereas solid aryl analogs require dissolution in polar aprotic solvents .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows the strategy of forming the boronate ester via reaction of an appropriate cycloalkenyl precursor with a boron source, typically involving:
- Generation of a cycloalkenyl organometallic intermediate (e.g., via lithiation or halogen-metal exchange)
- Reaction with a boron electrophile or boronic acid derivative
- Formation of the cyclic boronate ester by condensation with pinacol or a similar diol
Specific Synthetic Route
While direct literature on the exact preparation of 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, analogous methods for related compounds such as 2-(cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provide a reliable framework:
Preparation of the Organometallic Intermediate:
- Starting from cyclododecene, a halogenation (e.g., bromination) at the alkene position can be performed.
- The halocyclododecene is then subjected to metal-halogen exchange using n-butyllithium at low temperatures (e.g., –78 to –100 °C) to generate the cyclododecenyl lithium species.
-
- The organolithium intermediate is reacted with a boron electrophile such as trimethyl borate or a boronic acid derivative.
- This step forms a boronic acid intermediate.
Formation of the Boronate Ester:
- The boronic acid intermediate is then condensed with pinacol in the presence of a drying agent (e.g., magnesium sulfate) to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
- This step typically occurs at room temperature under anhydrous conditions.
-
- The crude product is purified by filtration, solvent removal under reduced pressure, and sometimes by vacuum distillation or recrystallization.
Example Procedure (Adapted from Analogous Syntheses)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Cyclododecene bromination (e.g., NBS, CCl4, hv) | 1-Bromocyclododecene |
| 2 | Metal-halogen exchange: n-BuLi in THF, –78 °C | Cyclododecenyl lithium intermediate |
| 3 | Addition of trimethyl borate at –78 °C | Boronic acid intermediate |
| 4 | Quench with aqueous acid, extract | Isolated boronic acid |
| 5 | Condensation with pinacol, MgSO4, room temperature | Formation of boronate ester |
| 6 | Purification by filtration and vacuum distillation | Pure this compound |
Research Findings and Optimization Notes
- Temperature Control: Maintaining low temperatures (–78 to –100 °C) during metalation and borylation steps is critical to avoid side reactions and decomposition.
- Solvent Choice: Anhydrous tetrahydrofuran (THF) is preferred for organolithium reactions due to its ability to stabilize the intermediate.
- Dry Conditions: The condensation to form the boronate ester requires rigorously dry conditions to prevent hydrolysis of boronic acid intermediates.
- Yield: Analogous syntheses report yields typically in the range of 70–90% for the boronate ester formation step.
- Purity: High vacuum distillation and recrystallization improve purity and remove residual solvents or side products.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Material | Cyclododecene | Commercially available or synthesized |
| Halogenation Agent | N-Bromosuccinimide (NBS) | Radical bromination at alkene |
| Metalating Agent | n-Butyllithium (2.5 M in hexanes) | Added dropwise at –78 °C |
| Boron Source | Trimethyl borate or boronic acid | Reacts with organolithium intermediate |
| Diol for Ester Formation | Pinacol | Forms the 1,3,2-dioxaborolane ring |
| Solvent | THF (dry), dichloromethane for ester step | Anhydrous conditions essential |
| Temperature Range | –100 °C to room temperature | Low temp for lithiation and borylation |
| Reaction Time | 1–16 hours depending on step | Stirring under inert atmosphere |
| Purification Method | Filtration, solvent evaporation, distillation | Removes impurities and solvents |
| Yield | 70–90% (for boronate ester) | Dependent on reaction control |
Q & A
Q. What are the standard synthetic routes for preparing 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Q. How is the purity and structural integrity of this compound validated in research settings?
Methodological Answer: Purity assessment combines chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity ≥95% is typical for research-grade material .
- Nuclear Magnetic Resonance (NMR): and NMR confirm the presence of the cyclododecene moiety (olefinic protons at δ 5.2–5.4 ppm) and tetramethyl dioxaborolane (singlets at δ 1.0–1.3 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., calculated for : 290.26 g/mol) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage: Store under argon at −20°C to prevent hydrolysis. The boronate ester is moisture-sensitive .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the steric bulk of the cyclododecene group affect Suzuki-Miyaura coupling efficiency?
Methodological Answer: The cyclododecene group introduces significant steric hindrance, which can slow transmetallation and reductive elimination steps in cross-coupling. Strategies to mitigate this include:
- Catalyst Optimization: Use bulky ligands (e.g., SPhos, XPhos) to stabilize the palladium center and prevent catalyst poisoning .
- Reaction Solvent/Temperature: Employ high-boiling solvents (toluene, 110°C) to enhance reaction kinetics. Microwave-assisted synthesis (150°C, 30 min) may accelerate sluggish reactions .
- Substrate Scope Analysis: Compare coupling yields with less hindered analogs (e.g., phenylboronic esters) to quantify steric effects .
Q. What computational tools can predict the reactivity of this compound in non-traditional reactions (e.g., photoredox catalysis)?
Q. How can contradictory data on boronate ester stability be resolved in kinetic studies?
Methodological Answer: Discrepancies in stability reports often arise from varying experimental conditions. To address this:
- Controlled Degradation Studies: Monitor hydrolysis rates via NMR in deuterated solvents (e.g., DO/THF mixtures) at pH 7–8. The tetramethyl dioxaborolane core typically resists hydrolysis for >24 hours at 25°C .
- Cross-Validation: Compare stability with structurally similar compounds (e.g., 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to isolate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
